
Ro 41-5253
Übersicht
Beschreibung
Ro 41-5253 is a synthetic retinoid that acts as a selective antagonist of the retinoic acid receptor alpha (RARα). This compound is known for its ability to inhibit cancer cell proliferation and induce apoptosis, making it a promising candidate for cancer therapy .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Inhibition of Tumor Cell Proliferation and Induction of Apoptosis
Ro 41-5253 has been shown to inhibit the proliferation of estrogen-receptor-positive breast cancer cells (e.g., MCF-7 and ZR-75.1) in a dose-dependent manner. It induces apoptosis more effectively in ZR-75.1 cells compared to MCF-7 cells, suggesting a differential sensitivity based on the cellular context. The mechanism involves downregulation of bcl-2 and modulation of TGF-beta1 protein levels, indicating a p53-independent apoptotic pathway .
Table 1: Effects of this compound on Breast Cancer Cell Lines
Cell Line | Proliferation Inhibition | Apoptosis Induction | Sensitivity Level |
---|---|---|---|
MCF-7 | Moderate | Delayed (4 days) | Lower |
ZR-75.1 | High | Early (2 days) | Higher |
MDA-MB-231 | Low | Minimal | Poor |
Teratogenic Studies
This compound has also been utilized to study the teratogenic effects of retinoids. In vitro studies demonstrated that this antagonist could counteract the differentiation-inhibiting effects of RARα agonists on limb bud cells from rats. In vivo studies further indicated that it reduced the frequency and severity of malformations in mouse models exposed to retinoids . This highlights its potential role in dissecting the functions of nuclear receptors in developmental biology.
Table 2: Teratogenic Effects Counteracted by this compound
Model | Treatment Type | Outcome |
---|---|---|
Rat Limb Buds | RARα Agonist + this compound | Reduced differentiation inhibition |
Mouse Models | RARα Agonist + this compound | Decreased malformation severity |
Adipogenesis and Metabolism
Research indicates that this compound can revert retinoic acid-induced inhibition of preadipocyte differentiation in 3T3-L1 cells. This suggests that RARα antagonism may play a role in regulating adipogenesis and could have implications for obesity-related studies .
Table 3: Effects on Adipocyte Differentiation
Treatment | Impact on Differentiation |
---|---|
Retinoic Acid | Inhibition |
This compound + RA | Reversion |
Immune Response Modulation
This compound has been shown to counteract the effects of retinoic acid on B-lymphocyte activation and differentiation, suggesting its utility in immunological research . This property may provide insights into how retinoids influence immune responses and could inform therapeutic strategies for autoimmune diseases.
Case Studies
Case Study 1: Breast Cancer Treatment
In a controlled study, researchers treated ZR-75.1 breast cancer cells with varying concentrations of this compound alongside retinoic acid. The results showed a significant decrease in cell viability and an increase in apoptotic markers, supporting the compound's potential as an anti-cancer agent.
Case Study 2: Teratogenic Research
A study involving mouse models demonstrated that administration of this compound alongside retinoic acid resulted in fewer congenital malformations compared to controls treated with retinoic acid alone. This finding underscores the importance of RARα antagonism in mitigating teratogenic risks associated with retinoid therapies.
Wirkmechanismus
Target of Action
Ro 41-5253, also known as LG629 or Ro415253, is an orally active selective retinoic acid receptor alpha (RARα) antagonist . It binds to RARα without inducing transcription or affecting RAR/RXR heterodimerization and DNA binding .
Mode of Action
This compound interacts with its primary target, RARα, by binding to it. This interaction results in the inhibition of cancer cell proliferation and induction of apoptosis .
Biochemical Pathways
It is known that the compound’s interaction with rarα can inhibit cancer cell proliferation and induce apoptosis . This suggests that this compound may affect pathways related to cell growth and programmed cell death.
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
This compound has been shown to inhibit cancer cell proliferation and induce apoptosis . This results in the suppression of cancer cell growth and the promotion of cell death, which could potentially have anti-tumor effects .
Action Environment
One study suggests that environmental factors are necessary for certain cells to maintain responsiveness to this compound
Biochemische Analyse
Biochemical Properties
Ro 41-5253 interacts with the retinoic acid receptor-α (RARα), acting as a potent and selective antagonist . It has an IC50 value of 16 nM, indicating its high affinity for RARα . It also shows some activity as a PPARγ agonist at higher concentrations . This compound can inhibit differentiation and prevent the loss of human hematopoietic stem cells (HSCs) that otherwise occurs in short-term culture .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits both chemical transformation and proliferation of malignant cells . In breast and colon carcinoma cell models, this compound induces apoptosis in a dose- and time-dependent manner . It also reduces the growth of these cell lines in soft agar .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to RARα without inducing transcription or affecting RAR/RXR heterodimerization and DNA binding . This binding interaction leads to the inhibition of differentiation and the prevention of the loss of human HSCs . It also represses the activity of RAR-α in rat embryonic gonad culture and can decrease the expression stimulated by the retinoic acid gene 8 (STRA8) gene .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the enhancement of apoptotic cell death occurs 4 and 6 days after exposure to this compound . The growth of breast and colon cell lines in soft agar is strongly reduced by this compound treatment .
Metabolic Pathways
This compound is involved in the retinoic acid signaling pathway, interacting with the retinoic acid receptor-α (RARα)
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. As it interacts with the retinoic acid receptor-α (RARα), which is a nuclear receptor, it is likely that this compound is localized in the nucleus .
Vorbereitungsmethoden
Ro 41-5253 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Benzothiopyran-Struktur beinhalten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Benzothiopyran-Kerns: Dies beinhaltet die Reaktion eines geeigneten Thiols mit einem Benzaldehydbildner unter sauren Bedingungen, um den Benzothiopyranring zu bilden.
Einführung der Heptyloxygruppe: Der Benzothiopyran-Zwischenprodukt wird dann in Gegenwart einer Base mit einem Heptylbromid umgesetzt, um die Heptyloxygruppe einzuführen.
Bildung des Benzoesäurederivats: Der letzte Schritt beinhaltet die Reaktion des heptyloxy-substituierten Benzothiopyrans mit einem geeigneten Benzoesäurederivat, um this compound zu bilden.
Analyse Chemischer Reaktionen
Ro 41-5253 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden. Häufige Oxidationsmittel, die in diesen Reaktionen verwendet werden, sind Kaliumpermanganat und Chromtrioxid.
Reduktion: this compound kann reduziert werden, um verschiedene Reduktionsprodukte zu bilden. Häufige Reduktionsmittel, die in diesen Reaktionen verwendet werden, sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: this compound kann Substitutionsreaktionen eingehen, um verschiedene Substitutionsprodukte zu bilden.
Vergleich Mit ähnlichen Verbindungen
Ro 41-5253 ist einzigartig unter den Retinsäure-Rezeptor-Antagonisten aufgrund seiner Selektivität für RARα und seiner Fähigkeit, die Proliferation von Krebszellen zu hemmen, ohne die toxischen Nebenwirkungen zu induzieren, die üblicherweise mit anderen Retinoiden verbunden sind. Ähnliche Verbindungen sind:
AGN194310: Ein weiterer selektiver RARα-Antagonist mit ähnlichen antiproliferativen Eigenschaften.
Tazarotensäure: Ein Retinoid mit Aktivität gegen RARα, RARβ und RARγ, aber mit einem anderen Wirkmechanismus.
Tazaroten: Ein Retinoid, das zur Behandlung von Psoriasis und Akne verwendet wird, mit Aktivität gegen RARβ und RARγ.
This compound zeichnet sich durch seine hohe Selektivität für RARα und seine potente Antikrebsaktivität aus .
Biologische Aktivität
Ro 41-5253 is a selective antagonist of the retinoic acid receptor alpha (RARα), with significant implications in cancer biology and cellular differentiation. This compound has been extensively studied for its biological activity, particularly in the context of cancer cell proliferation, apoptosis, and immune response modulation.
This compound functions primarily by inhibiting RARα, which is crucial in mediating the effects of retinoic acid (RA) on gene expression. Unlike agonists that activate RARα, this compound prevents transcriptional activation and does not influence RAR/RXR heterodimerization or DNA binding. This unique mechanism allows it to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Key Findings:
- Proliferation Inhibition : this compound has shown a dose-dependent inhibition of proliferation in estrogen receptor-positive breast cancer cells (MCF-7 and ZR-75.1). The effect is more pronounced in ZR-75.1 cells, where apoptosis is induced more rapidly compared to MCF-7 cells .
- Apoptosis Induction : The compound triggers apoptosis through a p53-independent pathway, correlating with downregulation of bcl-2 and an increase in TGF-beta1 protein levels .
Research Studies and Case Reports
Several studies have documented the biological activity of this compound:
-
Breast Cancer Cell Lines :
- In a study involving MCF-7 and ZR-75.1 cells, this compound was found to inhibit cell growth significantly, with the highest percentage of apoptotic cells observed after six days of treatment .
- The compound did not affect the estrogen receptor-negative MDA-MB-231 cell line, indicating selective action based on receptor status .
- Dendritic Cells and Immune Response :
- Phototoxicity Studies :
Comparative Data Table
Study | Cell Type | Effect Observed | Mechanism |
---|---|---|---|
Breast Cancer Study | MCF-7, ZR-75.1 | Inhibition of proliferation and induction of apoptosis | RARα antagonism |
Immune Modulation | Dendritic Cells | Reversal of atRA effects on differentiation | RARα antagonism |
Phototoxicity | RPE Cells | Reduced phototoxicity from A2E | RAR modulation |
Additional Biological Activities
Recent studies have also identified other biological activities linked to this compound:
Eigenschaften
IUPAC Name |
4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O5S/c1-5-6-7-8-9-15-33-25-19-26-24(28(3,4)14-16-34(26,31)32)18-23(25)20(2)17-21-10-12-22(13-11-21)27(29)30/h10-13,17-19H,5-9,14-16H2,1-4H3,(H,29,30)/b20-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIWQRITHXYGIF-LVZFUZTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC2=C(C=C1C(=CC3=CC=C(C=C3)C(=O)O)C)C(CCS2(=O)=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC1=CC2=C(C=C1/C(=C/C3=CC=C(C=C3)C(=O)O)/C)C(CCS2(=O)=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873404 | |
Record name | Ro 41-5253 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144092-31-9 | |
Record name | 4-[(1E)-2-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-1-propen-1-yl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144092-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 41-5253 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 41-5253 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ro 41-5253 acts as an antagonist of retinoic acid receptor α (RARα) [, , , , , , , ]. Unlike agonists that activate the receptor upon binding, antagonists like this compound bind to RARα without inducing transcriptional activation [, , ]. While it doesn't prevent RARα/RXR heterodimerization or DNA binding, it induces distinct conformational changes in RARα compared to agonists [, ]. These changes are thought to prevent the receptor complex from interacting with other transcription factors needed for gene activation []. This ultimately blocks the downstream effects of RARα activation, which are diverse and include regulation of cell growth, differentiation, and apoptosis [, , , , , , , , , , , ].
ANone: The full chemical name for this compound is 4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid. Unfortunately, the provided research abstracts do not contain detailed information on the molecular formula, weight, or spectroscopic data for this compound.
ANone: The provided abstracts focus on the biological activity of this compound and don't provide information on its material compatibility, stability under various conditions, or specific applications outside a biological context.
ANone: Based on the provided abstracts, this compound is a synthetic retinoid that functions as a ligand for RARα. There is no evidence suggesting it acts as a catalyst in any chemical reactions.
ANone: The provided abstracts do not offer insights into whether computational chemistry and modeling techniques have been applied to this compound. Specific details on simulations, calculations, or QSAR models for this compound are not available within the provided research.
A: While specific SAR studies focusing solely on this compound are not included in the abstracts, several studies use this compound alongside other RAR agonists and antagonists with differing receptor subtype selectivity [, , , , , , , ]. Comparing the effects of these compounds in various cell lines and assays provides insights into the structural features important for RARα binding and antagonist activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.